4-Phenoxybenzoic acid

Cytochrome P450 Substrate Specificity Structural Biology

4-Phenoxybenzoic acid (4-PBA) is a critical para-substituted building block for pharmaceutical R&D. Its precise 4-position ether oxygen enables unique hydrogen bonding with CYP199A4, essential for co-crystallization studies, and serves as a key intermediate for the antibiotic Sitafloxacin. Additionally, it acts as an AB-type monomer for high-strength PEMs in fuel cells and blocks HPV E2 DNA binding for virology research. Procure this high-purity compound to advance your specialized synthesis and biochemical studies.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 2215-77-2
Cat. No. B045581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxybenzoic acid
CAS2215-77-2
Synonyms4-carboxy biphenylether
4-carboxybiphenyl ether
4-carboxybiphenyl ether, sodium salt
4-carboxydiphenyl ether
4-phenoxybenzoic acid
4CBPE
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H10O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15)
InChIKeyRYAQFHLUEMJOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenoxybenzoic acid (CAS 2215-77-2): Structural and Functional Baseline for Research Procurement


4-Phenoxybenzoic acid (4-PBA) is an aromatic carboxylic acid belonging to the diphenyl ether class of compounds, characterized by a phenoxy substituent at the para position of the benzoic acid core. It serves as a versatile synthetic intermediate in medicinal chemistry and materials science, with confirmed applications in the synthesis of fluoroquinolone antibiotics such as sitafloxacin . Beyond its role as a building block, 4-PBA exhibits distinct biological activities, including the inhibition of human papillomavirus (HPV) E2 protein-DNA binding and interactions with cytochrome P450 enzymes as a substrate and ligand [1]. Its structural framework—featuring a flexible ether linkage between two aromatic rings—distinguishes it from simpler benzoic acid analogs and underpins its utility in structure-activity relationship (SAR) studies and rational drug design.

4-Phenoxybenzoic acid (CAS 2215-77-2): Why In-Class Substitution Is Not Recommended


Substituting 4-phenoxybenzoic acid with structurally related analogs (e.g., 4-alkoxybenzoic acids, 4-phenylbenzoic acid, or other diphenyl ether carboxylic acids) is scientifically unsound due to divergent steric, electronic, and hydrophobic properties that translate into quantifiably different biological and catalytic outcomes. The phenoxy substituent introduces a unique balance of rigidity and flexibility: the ether oxygen provides a hydrogen-bond acceptor while the terminal phenyl ring offers π-stacking potential, a combination absent in 4-alkyloxy or 4-phenyl analogs [1]. This substitution pattern directly influences substrate binding affinity to cytochrome P450 enzymes [2] and dictates specific anti-pathogenic activity profiles [3]. Furthermore, the para-phenoxy orientation is critical for the compound's established role as an intermediate in sitafloxacin synthesis—a position not replicable by ortho- or meta-phenoxy isomers or other in-class compounds . The evidence presented below demonstrates that even minor structural modifications lead to substantial losses or alterations in key performance metrics, underscoring the necessity of procuring the exact target compound for reproducible research outcomes.

4-Phenoxybenzoic acid (CAS 2215-77-2): Quantified Differentiation from Key Analogs


Crystallographically Defined Binding Mode in CYP199A4 vs. 4-Methoxyphenylbenzoic Acid

4-Phenoxybenzoic acid binds to CYP199A4 in a distinct orientation that enables hydrogen bonding between the ether oxygen and the heme-bound aqua ligand, a feature not observed with 4-(3'-methoxyphenyl)benzoic acid [1]. This binding mode is critical for positioning the substrate for potential oxidation, a key determinant of catalytic outcome in biocatalytic applications. The resolution of the co-crystal structure is 1.82 Å, providing high-confidence atomic detail.

Cytochrome P450 Substrate Specificity Structural Biology

HPV E2 DNA-Binding Inhibition: 4-Phenoxybenzoic Acid vs. No Activity for 4-Ethoxybenzoic Acid

4-Phenoxybenzoic acid inhibits the DNA-binding activity of the human papillomavirus (HPV) E2 protein, a crucial regulator of viral replication . In contrast, 4-ethoxybenzoic acid (4EB), despite its anti-biofilm activity against S. aureus, has not been reported to inhibit HPV E2 DNA binding [1]. This functional divergence underscores the specific structural requirements—namely the presence of the phenoxy group—for targeting this viral protein-protein interaction.

Antiviral HPV DNA-Binding Inhibition

CYP199A4 Substrate Turnover: 4-Phenoxybenzoic Acid vs. 4-Phenylbenzoic Acid

In enzymatic assays with CYP199A4, 4-phenoxybenzoic acid does not undergo significant aromatic oxidation, contrasting with 4-phenylbenzoic acid which is efficiently hydroxylated [1]. This substrate-dependent selectivity is attributed to the presence of the ether oxygen, which alters the orientation of the distal phenyl ring relative to the heme iron, thereby preventing productive oxygen transfer. The lack of oxidation makes 4-PBA a stable ligand for crystallographic and binding studies, whereas 4-phenylbenzoic acid is a consumable substrate.

Biocatalysis Cytochrome P450 Substrate Oxidation

Herbicidal Activity: 4-Phenoxybenzoic Acid as a Reference Compound for 5-Phenoxybenzoic Acid Derivatives

4-Phenoxybenzoic acid itself exhibits herbicidal activity, as cited in prior art (French Patent 1,502,538), but this activity is significantly lower than that of 5-phenoxybenzoic acid derivatives, which are described as 'very effective herbicides' [1]. This positional isomerism illustrates a clear SAR: shifting the phenoxy substituent from the para (4-position) to the meta (5-position) relative to the carboxyl group dramatically enhances herbicidal potency. The 4-substituted compound therefore serves as a critical negative control or reference point for optimizing 5-phenoxybenzoic acid-based herbicides.

Herbicide Agrochemical Structure-Activity Relationship

Synthesis Yield and Purity: 4-Phenoxybenzoic Acid via Optimized Ullmann Ether Route

An optimized synthetic protocol for 4-phenoxybenzoic acid yields the product with 89% yield and 99.5% purity after a single recrystallization . This represents a significant improvement over earlier methods that often suffered from lower yields and complex isomer separation due to the Ullmann ether coupling [1]. In contrast, synthesis of the ortho isomer (2-phenoxybenzoic acid) often requires different conditions and may result in distinct impurity profiles [2]. The high-yielding, high-purity route for the 4-isomer ensures consistent quality and supply for downstream applications.

Organic Synthesis Process Chemistry Intermediate Production

β-Lactamase Binding Affinity: 4-Phenoxybenzoic Acid vs. Putative Hydrolase

4-Phenoxybenzoic acid demonstrates weak but measurable binding to a putative hydrolase from Pseudomonas aeruginosa (IC50 = 100,000 nM) and to β-lactamase OXA-48 (Kd = 660,000 nM) [1]. While these affinities are low, they establish the compound as a validated fragment hit for these bacterial targets. In contrast, simpler benzoic acid derivatives such as 4-methoxybenzoic acid or 4-ethoxybenzoic acid show no reported activity against these specific enzymes [2], indicating that the extended aromatic scaffold of 4-PBA is necessary for binding. This data supports the use of 4-PBA as a starting point for fragment elaboration in antibacterial drug discovery programs targeting β-lactamase-mediated resistance.

Antimicrobial Resistance Enzyme Inhibition Fragment-Based Drug Discovery

4-Phenoxybenzoic acid (CAS 2215-77-2): Recommended Research and Industrial Application Scenarios


Synthesis of Sitafloxacin and Related Fluoroquinolone Antibiotics

4-Phenoxybenzoic acid serves as a critical intermediate in the synthesis of sitafloxacin, a broad-spectrum fluoroquinolone antibiotic with activity against drug-resistant strains, including those causing Buruli ulcer . Its role in this specific synthetic pathway cannot be substituted by other phenoxybenzoic acid isomers or simpler benzoic acid derivatives due to the precise structural requirements of the downstream coupling reactions. Procurement of high-purity 4-PBA (≥99%) is essential for ensuring the quality and yield of the final pharmaceutical product.

Biocatalysis and Cytochrome P450 Enzyme Engineering

The well-defined binding mode of 4-phenoxybenzoic acid to CYP199A4, as revealed by high-resolution crystallography (PDB 7TND), makes it an ideal ligand for studying substrate recognition, enzyme mechanism, and engineering selective oxidation catalysts . Its stability as a non-oxidizable substrate contrasts with analogs like 4-phenylbenzoic acid, allowing researchers to isolate binding events from catalytic turnover. This application is particularly relevant for developing biocatalytic routes to functionalized aromatics.

Antiviral Research Targeting HPV E2 DNA-Binding Domain

4-Phenoxybenzoic acid is a validated inhibitor of the HPV E2 protein-DNA interaction, a critical step in viral replication . Researchers investigating novel antiviral agents against HPV-associated diseases can utilize this compound as a positive control or as a scaffold for developing more potent E2 inhibitors. Its activity in this specific assay distinguishes it from structurally similar compounds like 4-ethoxybenzoic acid, which lack this antiviral profile [1].

Fragment-Based Drug Discovery for Antibacterial Targets

Despite its weak affinity, 4-phenoxybenzoic acid has been identified as a fragment hit for bacterial hydrolases and β-lactamases (e.g., OXA-48), enzymes implicated in antibiotic resistance . Its binding (IC50 = 100,000 nM; Kd = 660,000 nM) provides a starting point for medicinal chemistry optimization through fragment growing or linking strategies. This application leverages the compound's validated, albeit modest, engagement with therapeutically relevant targets, a property not shared by simpler benzoic acid analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.